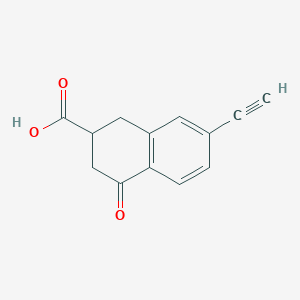
Methyl 2-hydroxy-3-(1-oxidothiomorpholino)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-hydroxy-3-(1-oxidothiomorpholino)propanoate is an organic compound with a complex structure that includes a thiomorpholine ring, a hydroxy group, and a methyl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-hydroxy-3-(1-oxidothiomorpholino)propanoate typically involves the reaction of thiomorpholine with methyl acrylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic addition of the thiomorpholine to the acrylate. The reaction mixture is then subjected to oxidation using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid to introduce the oxidothiomorpholino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-hydroxy-3-(1-oxidothiomorpholino)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove the oxidothiomorpholino group or reduce other functional groups within the molecule.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions involving the hydroxy group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional ketone or aldehyde groups, while reduction may produce simpler alcohols or hydrocarbons.
Applications De Recherche Scientifique
Methyl 2-hydroxy-3-(1-oxidothiomorpholino)propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its unique structure.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which Methyl 2-hydroxy-3-(1-oxidothiomorpholino)propanoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The oxidothiomorpholino group can form specific interactions with active sites of enzymes, potentially inhibiting their activity. The hydroxy and ester groups may also play a role in binding to biological molecules, influencing the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-hydroxy-3-(3-hydroxyphenyl)propanoate: This compound has a similar ester and hydroxy group but lacks the thiomorpholine ring.
Methyl 3-(1H-pyrrol-2-yl)propanoate: Contains a pyrrole ring instead of a thiomorpholine ring.
Methyl 2-hydroxy-3-(3-hydroxyphenyl)propanoate: Similar in structure but with a different aromatic ring.
Uniqueness
Methyl 2-hydroxy-3-(1-oxidothiomorpholino)propanoate is unique due to the presence of the oxidothiomorpholino group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C8H15NO4S |
|---|---|
Poids moléculaire |
221.28 g/mol |
Nom IUPAC |
methyl 2-hydroxy-3-(1-oxo-1,4-thiazinan-4-yl)propanoate |
InChI |
InChI=1S/C8H15NO4S/c1-13-8(11)7(10)6-9-2-4-14(12)5-3-9/h7,10H,2-6H2,1H3 |
Clé InChI |
PBMGMANXNJEHAE-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(CN1CCS(=O)CC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Iodo-1H-imidazo[4,5-b]pyridine](/img/structure/B12851657.png)

![2-Chloro-N-(4-methoxy-phenyl)-N-[(4-methoxy-phenylcarbamoyl)-methyl]-acetamide](/img/structure/B12851681.png)
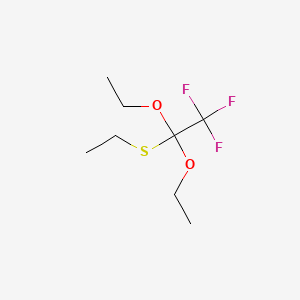
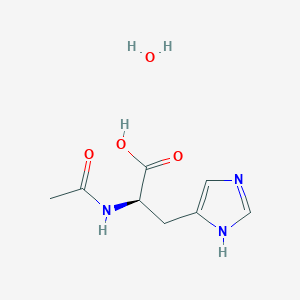
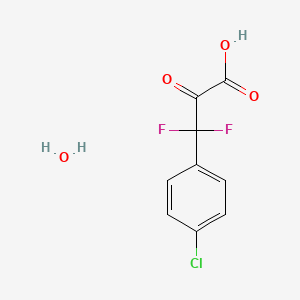
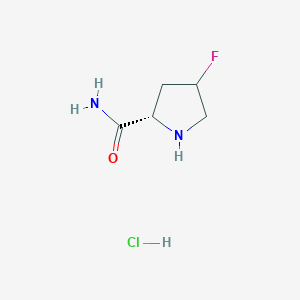
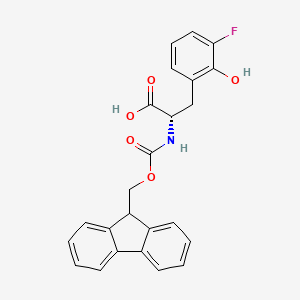
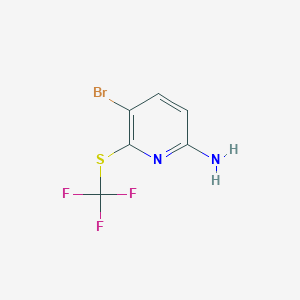
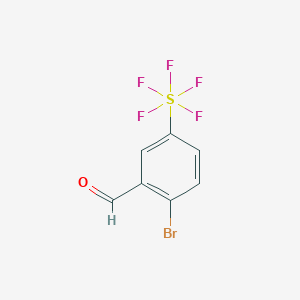
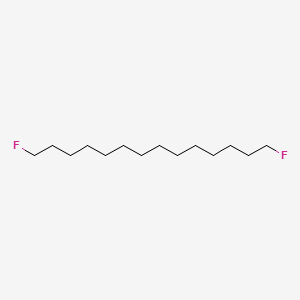
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethoxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylic acid](/img/structure/B12851729.png)
